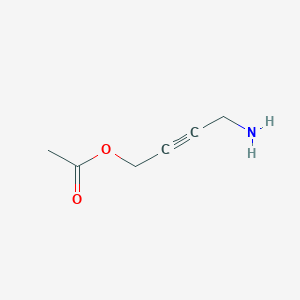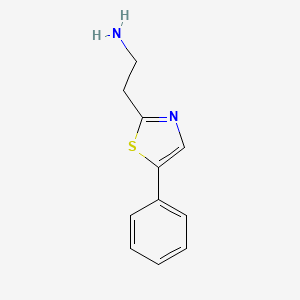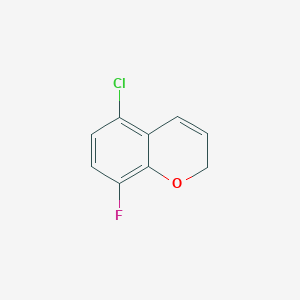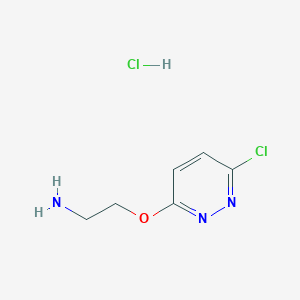
4-aminobut-2-ynyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-aminobut-2-ynyl acetate is a chemical compound with the molecular formula C6H9NO2 It is an ester derivative of acetic acid and contains an amino group and a but-2-ynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid 4-amino-but-2-ynyl ester typically involves the esterification of acetic acid with 4-amino-but-2-yn-1-ol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In an industrial setting, the production of acetic acid 4-amino-but-2-ynyl ester may involve continuous flow processes to enhance efficiency and yield. The use of heterogeneous catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-aminobut-2-ynyl acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-aminobut-2-ynyl acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid 4-amino-but-2-ynyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release acetic acid and 4-amino-but-2-yn-1-ol, which can then participate in further biochemical reactions. The amino group can form hydrogen bonds and interact with enzymes and receptors, influencing their activity .
Comparison with Similar Compounds
Acetic acid butyl ester: Similar ester structure but lacks the amino and but-2-ynyl groups.
Acetic acid pentyl ester: Another ester derivative with a longer carbon chain.
Acetic acid 4-amino-butyl ester: Similar structure but lacks the triple bond in the but-2-ynyl group.
Properties
Molecular Formula |
C6H9NO2 |
|---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
4-aminobut-2-ynyl acetate |
InChI |
InChI=1S/C6H9NO2/c1-6(8)9-5-3-2-4-7/h4-5,7H2,1H3 |
InChI Key |
ABALYCHEJYLXAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC#CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methanone, [6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl]phenyl-](/img/structure/B8455543.png)






![N-[2-(Diethylamino)ethyl]undecanamide](/img/structure/B8455582.png)




![Ethyl 7-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B8455625.png)

